2-Oxo-2-phenylethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate
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Overview
Description
2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a quinoline moiety, a benzoate ester, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-4-quinolinecarboxylic acid with 3-aminobenzoic acid, followed by esterification with 2-oxo-2-phenylethanol. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler analog with similar biological activities.
4-Hydroxyquinoline: Another analog with potential therapeutic applications.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a phenylethyl group. This structural complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
phenacyl 3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C25H18N2O5/c28-22(16-7-2-1-3-8-16)15-32-25(31)17-9-6-10-18(13-17)26-24(30)20-14-23(29)27-21-12-5-4-11-19(20)21/h1-14H,15H2,(H,26,30)(H,27,29) |
InChI Key |
LTGAZMVTAXTRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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